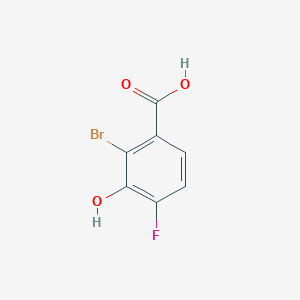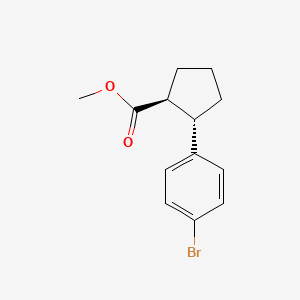
1,3-Dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene is a halogenated aromatic compound with the molecular formula C7HBr2F5S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene typically involves the halogenation and fluorination of a suitable benzene derivative. One common method includes the use of dithiocarbonates (xanthogenates) exposed to a large excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin. This oxidative desulfurization-fluorination process results in the formation of trifluoromethyl ethers in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation and fluorination reactions, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the trifluoromethylthio group.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1,3-Dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The carbon-sulfur bond in the trifluoromethylthio group can undergo nucleophilic attack, leading to substitution reactions.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and fluorine makes the benzene ring susceptible to electrophilic aromatic substitution reactions.
Oxidation-Reduction: The sulfur atom in the trifluoromethylthio group can participate in redox reactions, altering its oxidation state and affecting the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-2,4,6-trimethylbenzene: Similar in structure but lacks fluorine and trifluoromethylthio groups.
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Contains more fluorine atoms but lacks the trifluoromethylthio group.
1,4-Difluoro-2,3,5,6-tetraiodobenzene: Contains iodine instead of bromine and lacks the trifluoromethylthio group.
Uniqueness
1,3-Dibromo-4,6-difluoro-2-(trifluoromethylthio)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethylthio group. This combination imparts distinct chemical properties, such as high reactivity in substitution and coupling reactions, and potential biological activity .
Propriétés
Formule moléculaire |
C7HBr2F5S |
|---|---|
Poids moléculaire |
371.95 g/mol |
Nom IUPAC |
2,4-dibromo-1,5-difluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7HBr2F5S/c8-4-2(10)1-3(11)5(9)6(4)15-7(12,13)14/h1H |
Clé InChI |
CZVQNUMVCDKUKR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)Br)SC(F)(F)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)



![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)




![Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14040255.png)
![2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14040263.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-](/img/structure/B14040266.png)
